1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene
Overview
Description
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene is an organic compound with the molecular formula C10H10BrCl It is characterized by a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorobenzene ring
Preparation Methods
The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of N-bromosuccinimide (NBS) in the presence of UV–Vis irradiation . Another approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) . These methods yield the desired product with high efficiency and purity.
Chemical Reactions Analysis
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclopropanation: The cyclopropyl ring can participate in cyclopropanation reactions, forming more complex ring structures.
Common reagents used in these reactions include molecular bromine, copper (II) bromide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene involves its interaction with molecular targets through its bromomethyl and chlorobenzene groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The cyclopropyl ring adds rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene can be compared with other similar compounds, such as:
Cyclopropylmethyl bromide: Lacks the chlorobenzene ring, making it less versatile in certain applications.
4-Chlorobenzyl bromide: Lacks the cyclopropyl ring, affecting its reactivity and binding properties.
Bromocyclopropane derivatives: These compounds share the cyclopropyl ring but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-4-chlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHKKMLXSEOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247126 | |
Record name | 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958027-94-6 | |
Record name | 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958027-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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